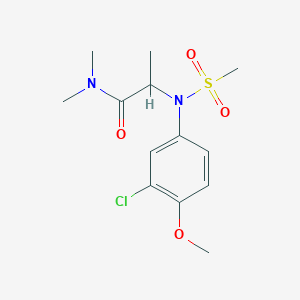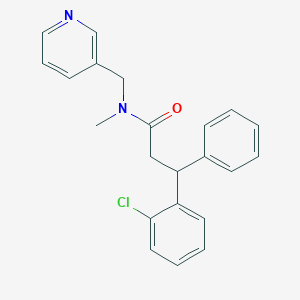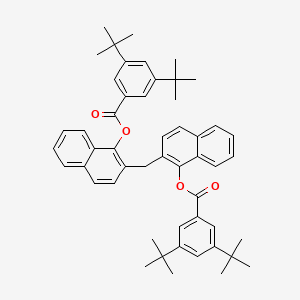![molecular formula C23H19NO3 B6133531 2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione, commonly known as BFA, is a chemical compound with potential applications in scientific research. BFA has been found to have a unique mechanism of action that makes it useful in studying intracellular transport processes. In
Mechanism of Action
BFA's mechanism of action involves its ability to bind to and inhibit the function of ARF1. ARF1 is a small GTPase that cycles between an active GTP-bound form and an inactive GDP-bound form. BFA binds to the GDP-bound form of ARF1 and prevents it from exchanging GDP for GTP, which is necessary for ARF1 to become active. As a result, ARF1 is unable to perform its role in the formation of transport vesicles, leading to the disassembly of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA's effect on intracellular transport processes has been found to have a variety of biochemical and physiological effects. Inhibition of ARF1 by BFA disrupts the secretion of proteins and lipids from the Golgi, leading to the accumulation of these molecules in the endoplasmic reticulum. This can cause ER stress and activate the unfolded protein response, which can lead to cell death if prolonged. BFA has also been found to induce apoptosis in a variety of cell types, although the mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
BFA's ability to disrupt intracellular transport processes makes it a useful tool for studying these processes in vitro. However, BFA has some limitations that should be considered when designing experiments. BFA is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, BFA's effects on intracellular transport are reversible, which means that its effects may be transient and difficult to study over longer periods of time.
Future Directions
There are many potential future directions for research on BFA and its effects on intracellular transport processes. One area of interest is the development of BFA derivatives that have improved potency and selectivity for ARF1. Additionally, BFA could be used in combination with other compounds to study the effects of ARF1 inhibition on specific cellular processes. Finally, BFA's ability to induce apoptosis could be further investigated to determine its potential as a cancer treatment.
Synthesis Methods
BFA can be synthesized using a variety of methods, including the condensation of 2-biphenylylamine with furfural in the presence of acetic anhydride and sulfuric acid, or by the reaction of 2-biphenylylamine with 5-(2-furyl)-1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
BFA has been found to be a useful tool in studying intracellular transport processes. Specifically, BFA inhibits the function of a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the formation of transport vesicles that move proteins and lipids from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF1, BFA disrupts this transport process and causes the Golgi to disassemble into smaller vesicles.
Properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21-13-17(23-11-6-12-27-23)14-22(26)19(21)15-24-20-10-5-4-9-18(20)16-7-2-1-3-8-16/h1-12,15,17,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBDHQAMJZIBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![(2-furylmethyl)({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B6133486.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6133541.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)
